

developing a high-throughput acylcarnitine profiling method

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Compound of Interest

Compound Name: Octanoyl L-Carnitine-d3 Chloride

Cat. No.: B1147581

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Application Note: High-Throughput Acylcarnitine Profiling via Rapid UPLC-MS/MS

Executive Summary

Acylcarnitines are critical intermediates in mitochondrial fatty acid

-oxidation (FAO).^{[1][2]} Their accumulation patterns serve as definitive biomarkers for Inborn Errors of Metabolism (IEMs), insulin resistance, and cardiovascular dysfunction. While Flow Injection Analysis (FIA) has historically been the standard for newborn screening, it lacks the chromatographic resolution to distinguish isomeric species (e.g., C4-butyryl vs. C4-isobutyryl), leading to false positives.

This Application Note details a High-Throughput Rapid UPLC-MS/MS method utilizing butyl ester derivatization. This protocol bridges the gap between the speed of FIA and the specificity of traditional HPLC, achieving a run time of <6 minutes while resolving critical isobars. This method is validated for plasma, serum, and Dried Blood Spots (DBS).

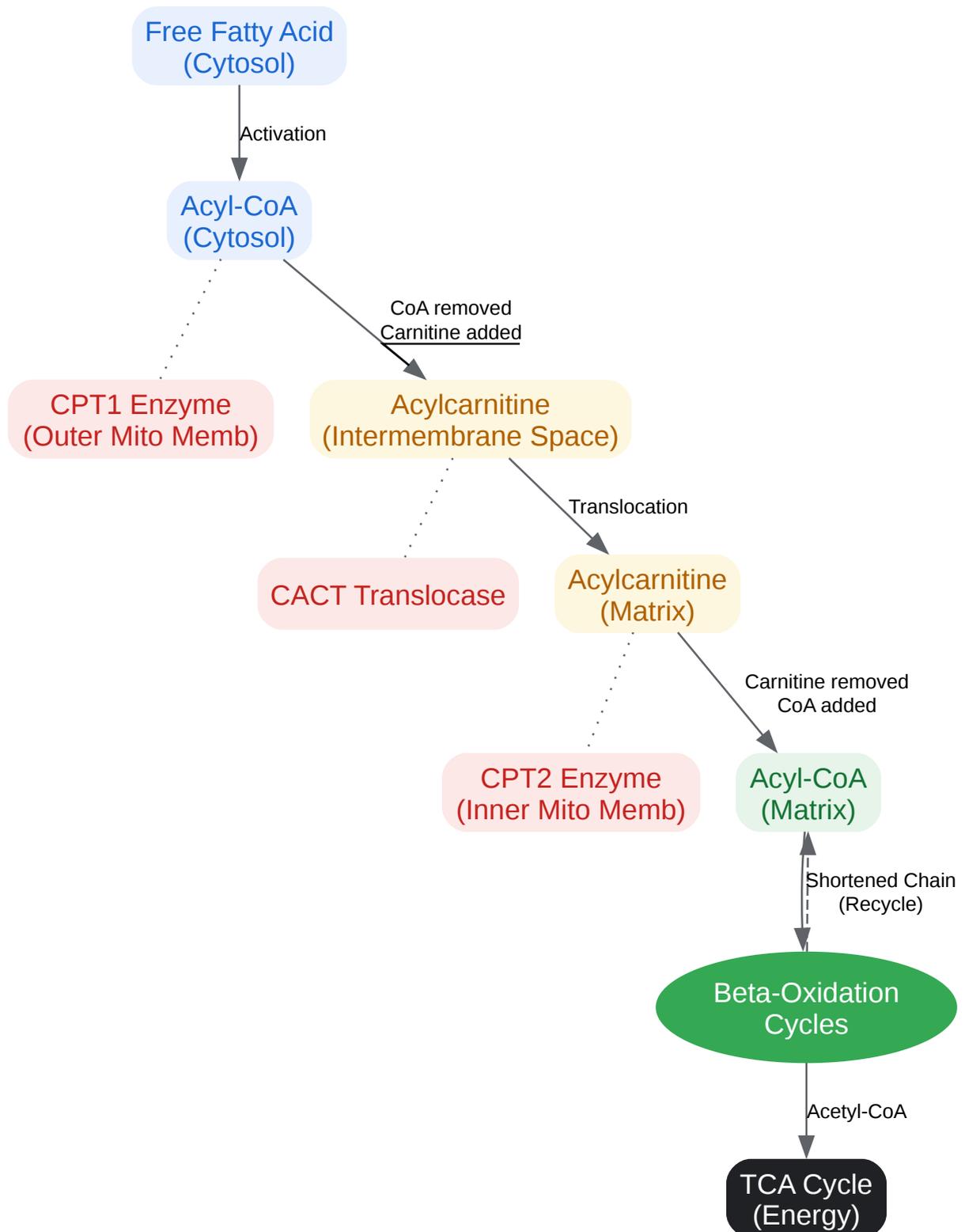
Biological Context & Mechanism

The quantification of acylcarnitines provides a snapshot of mitochondrial efficiency. Long-chain fatty acids require the Carnitine Shuttle (involving CPT1, CACT, and CPT2) to enter the mitochondrial matrix. Once inside, they undergo

-oxidation.^{[1][2][3]} Enzyme deficiencies at any step cause specific acylcarnitines to accumulate upstream of the block.

Figure 1: Mitochondrial Fatty Acid Oxidation & Acylcarnitine Formation

Caption: Schematic of the Carnitine Shuttle and Beta-Oxidation pathway showing sites of acylcarnitine accumulation.



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Methodological Strategy: Derivatization vs. Native

We employ Butyl Ester Derivatization (n-Butanol/HCl) for this protocol.

- Why Derivatize?
 - Sensitivity: Butylation increases the hydrophobicity of polar acylcarnitines (especially short-chain C0-C5), significantly enhancing Electrospray Ionization (ESI) efficiency (positive mode).
 - Fragment Specificity: Butyl esters yield a consistent, high-intensity product ion at m/z 85 (the butylated carnitine backbone), simplifying MRM method setup.
 - Chromatography: Improves retention of short-chain species on Reverse Phase (C18) columns.

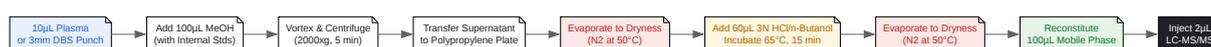
Materials & Reagents

- Standards: Isotopically labeled internal standards (e.g., Cambridge Isotope Labs NSK-B).
- Derivatization Reagent: 3N HCl in n-Butanol (Prepare fresh or purchase commercial kits).
- Mobile Phase A: 99.9% Water, 0.1% Formic Acid, 10mM Ammonium Formate.
- Mobile Phase B: 50:50 Acetonitrile:Methanol, 0.1% Formic Acid.
- Column: Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm (Short column for speed).

Detailed Protocol

Sample Preparation Workflow

Caption: Step-by-step extraction and derivatization workflow.



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LC-MS/MS Parameters

LC Gradient (Total Run Time: 6.0 min)

- Flow Rate: 0.6 mL/min (High flow for throughput)
- Column Temp: 50°C

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	99	1	Initial Hold
0.5	99	1	Loading
3.5	20	80	Linear Gradient
3.6	2	98	Wash
4.5	2	98	Wash Hold
4.6	99	1	Re-equilibration
6.0	99	1	End

MS Source Parameters (ESI+)

- Capillary Voltage: 3.0 kV
- Desolvation Temp: 450°C
- Desolvation Gas: 1000 L/Hr
- Collision Gas: Argon

MRM Transitions (Butyl Esters)

Note: All butyl esters produce the characteristic 85 Da product ion.[\[4\]](#)

Analyte	Common Name	Precursor (m/z)	Product (m/z)	Internal Standard
C0	Free Carnitine	218.2	85.1	d9-C0 (227.2 > 85.1)
C2	Acetylcarnitine	260.2	85.1	d3-C2 (263.2 > 85.1)
C3	Propionylcarnitine	274.2	85.1	d3-C3 (277.2 > 85.1)
C4	Butyrylcarnitine	288.2	85.1	d3-C4 (291.2 > 85.1)
C5	Isovalerylcarnitine	302.2	85.1	d9-C5 (311.2 > 85.1)
C16	Palmitoylcarnitine	456.4	85.1	d3-C16 (459.4 > 85.1)

Validation & Quality Control

Handling Isobaric Interferences

A major advantage of this LC method over FIA is the separation of isomers.

- C4 Isobars: Butyrylcarnitine (SCAD deficiency) and Isobutyrylcarnitine (IBD deficiency) have identical masses (m/z 288.2).
 - LC Result: Isobutyryl elutes ~0.2 min before Butyryl.
- C5 Isobars: Isovalerylcarnitine (IVA), 2-Methylbutyrylcarnitine, and Pivaloylcarnitine (Antibiotic artifact).
 - LC Result: Pivaloylcarnitine elutes first, followed by 2-MB, then Isovaleryl.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Signal (All analytes)	Incomplete derivatization or hydrolysis.	Ensure samples are fully dried before adding butanol/HCl. Water inhibits the reaction.
High Backpressure	Protein precipitation.	Ensure supernatant is clear after MeOH spin. Filter if necessary.
C2 Quantification Error	Glutamate interference.	Glutamate butyl ester is isobaric with C2. Ensure chromatographic separation (Glutamate elutes earlier).
Retention Time Shift	pH fluctuation.	Check Mobile Phase A pH (should be ~3.5 with formic acid/ammonium formate buffer).

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